3-[2-(3-Nitrophenoxy)ethoxy]aniline
Description
Properties
CAS No. |
19157-76-7 |
|---|---|
Molecular Formula |
C14H14ClN2O4- |
Molecular Weight |
309.72 g/mol |
IUPAC Name |
3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride |
InChI |
InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1 |
InChI Key |
QJGNOGFZTHMJKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) to Form Nitrophenoxy Ethoxy Intermediates
A common initial step involves the reaction of 3-nitrochlorobenzene with ethylene glycol derivatives under basic conditions to form 3-nitrophenoxy ethoxy intermediates. This is typically achieved by:
- Reacting 3-nitrochlorobenzene with ethylene glycol or its derivatives in the presence of a strong base such as sodium hydroxide or potassium carbonate.
- Employing phase-transfer catalysts like dodecyl trimethyl ammonium chloride to enhance reaction efficiency.
- Conducting the reaction at elevated temperatures (60–80 °C) for extended periods (12–24 hours) to ensure complete substitution.
For example, in a patent method for related compounds, 3-nitrochlorobenzene (100 g, 0.635 mol) was reacted with ethylene glycol (19.7 g, 0.318 mol) and sodium hydroxide (varied molar ratios from 1:1 to 1:2) in the presence of a phase-transfer catalyst at 60–70 °C for 12 hours. The product, 2-(ortho-nitrophenyl)oxy ethane, was isolated with yields ranging from 65.5% to 75.9% and purities around 98–99% after filtration and ethanol washing.
Reduction of Nitro Groups to Amines
The nitro group on the phenoxy moiety is then reduced to an amine to yield the target aniline derivative. Reduction methods include:
- Catalytic hydrogenation using iron trichloride and activated carbon in alcoholic solvents (ethanol or methanol).
- The reaction is carried out under reflux with careful control of catalyst ratios and solvent concentration.
- Yields of the amino product reach up to 93.7% with purities exceeding 99%.
For instance, reduction of 2-(ortho-nitrophenyl)oxy ethane (15.2 g, 0.05 mol) with iron trichloride (0.2837 g) and activated carbon (1.064 g) in 90% ethanol resulted in 2-(ortho-aminophenyl)oxy ethane with 91.2% yield and 99.3% purity.
Ether Formation via Williamson Ether Synthesis
The linkage of the ethoxy chain to the aniline is typically accomplished through Williamson ether synthesis:
- Reacting a suitable halogenated ethoxy intermediate (e.g., 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran) with 3-nitrophenol or its derivatives.
- Using potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Heating the mixture at around 80 °C for 15–24 hours.
- Purification by extraction and silica gel chromatography yields the nitrophenoxy ethoxy intermediate in high yield (up to 93–95%).
A detailed example includes the reaction of 2-[2-(2-chloroethoxy)ethoxy]tetrahydropyran (8.0 g, 38 mmol) with 4-nitrophenol (4.85 g, 34.9 mmol) in DMF with K2CO3 (7.24 g, 52.4 mmol) at 80 °C for 24 hours, affording the ether intermediate with 93% yield.
Alternative Synthetic Routes Using Buchwald–Hartwig Coupling
More advanced methods employ palladium-catalyzed Buchwald–Hartwig amination to construct the aromatic amine linkage:
- Starting from nitro-substituted bromoarenes and appropriate amines.
- Using palladium(II) acetate as a catalyst, RuPhos as a ligand, and cesium carbonate as a base.
- Conducting the reaction in toluene at 110 °C for 24–48 hours.
- Purification by silica gel chromatography yields the desired substituted anilines.
This method allows for selective formation of nonsymmetrically substituted phenylamines, which can be precursors to compounds like 3-[2-(3-nitrophenoxy)ethoxy]aniline.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Nitrochlorobenzene, ethylene glycol, NaOH, phase-transfer catalyst | 60–70 °C | 12 hours | 65.5–75.9 | 98–99 | Phase-transfer catalyst enhances yield |
| Nitro group reduction | FeCl3, activated carbon, ethanol/methanol | Reflux | Several hrs | 88.5–93.7 | 99+ | Catalyst ratio critical for yield |
| Williamson ether synthesis | Halogenated ethoxy intermediate, 3-nitrophenol, K2CO3, DMF | 80 °C | 15–24 hrs | 93–95 | - | Requires chromatographic purification |
| Buchwald–Hartwig coupling | Pd(OAc)2, RuPhos, Cs2CO3, toluene | 110 °C | 24–48 hrs | - | - | Useful for complex substituted amines |
In-Depth Research Findings
- The phase-transfer catalyzed nucleophilic substitution is a robust method for forming the nitrophenoxy ethoxy linkage with good control over yield and purity. Adjusting the molar ratios of sodium hydroxide and reaction temperature influences the efficiency significantly.
- Reduction of nitro groups using iron trichloride and activated carbon in alcoholic solvents is an effective and scalable approach, yielding high-purity anilines suitable for further functionalization.
- The Williamson ether synthesis route provides a versatile platform for introducing various substituted phenoxy groups via ether bonds, enabling structural diversity in the target molecule.
- Buchwald–Hartwig coupling offers a powerful alternative for synthesizing complex aniline derivatives, especially when classical nucleophilic substitution is challenging due to steric or electronic factors.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[2-(3-Aminophenoxy)ethoxy]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing vs. donating groups: The nitro group in this compound reduces basicity compared to piperidinyl or pyrrolidinyl analogs, which have electron-donating substituents .
- Molecular weight : The nitro and ethoxy groups contribute to a higher molecular weight (274.28 g/mol) compared to simpler analogs like 3-(1,1,2,2-Tetrafluoroethoxy)aniline (209.14 g/mol) .
Electronic Effects and Reactivity
The nitro group (-NO₂) on the phenoxy ring exerts a strong electron-withdrawing effect, stabilizing the aniline’s aromatic ring and reducing nucleophilicity. This contrasts with compounds like 4-[2-(Piperidin-1-yl)ethoxy]aniline, where the piperidinyl group donates electrons via resonance, increasing reactivity toward electrophiles .
Example Reactions:
- Reduction : The nitro group can be reduced to an amine (-NH₂), enabling downstream functionalization (e.g., coupling reactions).
- Nucleophilic substitution : The ethoxy linker may participate in SN2 reactions, similar to methods described for 3-(1,1,2,2-Tetrafluoroethoxy)aniline .
Physical Properties
- Solubility: The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs like N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline .
- Melting point: Likely higher than non-nitro derivatives due to stronger intermolecular interactions (e.g., dipole-dipole forces).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
